molecular formula C12H18ClN B2554313 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride CAS No. 1909313-89-8

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride

Cat. No.: B2554313
CAS No.: 1909313-89-8
M. Wt: 211.73
InChI Key: BJVZSQKLWRBULR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a pyrrolidine derivative characterized by the presence of two methyl groups and a phenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride typically involves the reaction of 2-phenylpyrrolidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrrolidine
  • 4-Methyl-2-phenylpyrrolidine
  • 4,4-Dimethylpyrrolidine

Uniqueness

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other pyrrolidine derivatives .

Properties

IUPAC Name

4,4-dimethyl-2-phenylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(2)8-11(13-9-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVZSQKLWRBULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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